2'-Pentyloxyacetophenone
Description
2'-Pentyloxyacetophenone (IUPAC: 1-[2-hydroxy-4-(pentyloxy)phenyl]ethanone, CAS 101002-29-3) is a substituted acetophenone derivative characterized by a hydroxy group at the 2-position and a pentyloxy (-O-C₅H₁₁) substituent at the 4-position of the aromatic ring (Figure 1). Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. This compound is synthesized via nucleophilic substitution reactions, typically involving alkylation of hydroxyacetophenone precursors under basic conditions .
Properties
CAS No. |
7191-39-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-pentoxyphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
DHDSALKEOLDSSE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1C(=O)C |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)C |
Other CAS No. |
7191-39-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Solubility: Moderate in polar organic solvents (e.g., ethanol, acetone) due to the hydroxy and ether functionalities.
- Applications : Used in organic synthesis as an intermediate for pharmaceuticals, fragrances, and agrochemicals. Its lipophilic pentyloxy chain enhances membrane permeability in drug candidates .
Comparative Analysis with Structural Analogues
Structural and Physical Properties
The table below compares 2'-pentyloxyacetophenone with structurally related acetophenone derivatives:
Key Observations :
- Substituent Effects: The pentyloxy group in this compound increases lipophilicity compared to methoxy (2'-methoxyacetophenone) or phenoxy (2'-phenoxyacetophenone) derivatives, influencing solubility and bioavailability .
- Fluorinated Analogues: Introduction of fluorine (e.g., 2'-fluoro-4'-pentyloxyacetophenone) enhances metabolic stability and binding affinity in drug design .
Reactivity Trends :
- The hydroxy group in this compound enables further functionalization (e.g., esterification, glycosylation), while the ether linkage (pentyloxy) resists hydrolysis under mild conditions .
- Methoxy and phenoxy derivatives exhibit faster oxidative degradation due to weaker C-O bonds .
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